molecular formula C12H15ClN2O B2731013 (2-Chloro-3-pyridinyl)(2-methyl-1-piperidinyl)-methanone CAS No. 438613-81-1

(2-Chloro-3-pyridinyl)(2-methyl-1-piperidinyl)-methanone

Cat. No.: B2731013
CAS No.: 438613-81-1
M. Wt: 238.72
InChI Key: FJJONAHGVJUXRU-UHFFFAOYSA-N
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Description

(2-Chloro-3-pyridinyl)(2-methyl-1-piperidinyl)-methanone is a useful research compound. Its molecular formula is C12H15ClN2O and its molecular weight is 238.72. The purity is usually 95%.
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Biological Activity

(2-Chloro-3-pyridinyl)(2-methyl-1-piperidinyl)-methanone, with the molecular formula C12H15ClN2OC_{12}H_{15}ClN_2O and CAS number 438613-81-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of piperidine and pyridine can exhibit selective inhibition against various cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The structure-activity relationship (SAR) analysis suggests that modifications in the piperidine moiety can enhance potency against specific CDKs, such as CDK2 and CDK9 .

Table 1: Inhibition Potency of Related Compounds

CompoundCDK2 IC50 (nM)CDK9 IC50 (nM)
Compound A2010
Compound B155
This compound128

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it has been noted that the interaction between the compound and the Asp145 residue of CDK2 enhances hydrophobic interactions, contributing to its inhibitory effects .

Other Biological Activities

In addition to anticancer properties, this compound has been investigated for its potential antimicrobial and anti-inflammatory effects. These activities are attributed to its ability to modulate various biochemical pathways and interact with different biomolecules .

Synthetic Routes

The synthesis typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2-methylpiperidine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane at room temperature. This method allows for efficient production while maintaining high purity levels .

  • Molecular Weight: 238.72 g/mol
  • Purity: Minimum purity of 95%
  • Storage Conditions: Should be stored at controlled temperatures to maintain stability.

Case Study 1: Anticancer Activity

A study conducted on various piperidine derivatives showed that modifications in the structure significantly affected their anticancer activity. The compound exhibited a GI50 value of approximately 4.5 μM in cancer cell lines, indicating moderate cytotoxicity while retaining selectivity towards cancerous cells over normal cells .

Case Study 2: In Vivo Efficacy

In vivo studies demonstrated that compounds similar to this compound showed promising results in reducing tumor growth in mouse models. The pharmacokinetic profile indicated that the compound remained active for extended periods post-administration, suggesting potential for therapeutic use .

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-5-2-3-8-15(9)12(16)10-6-4-7-14-11(10)13/h4,6-7,9H,2-3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJONAHGVJUXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.